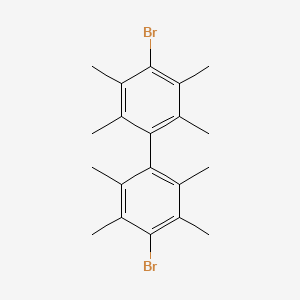

4,4'-Dibromo-2,2',3,3',5,5',6,6'-octamethylbiphenyl

Description

Properties

IUPAC Name |

1-bromo-4-(4-bromo-2,3,5,6-tetramethylphenyl)-2,3,5,6-tetramethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24Br2/c1-9-13(5)19(21)14(6)10(2)17(9)18-11(3)15(7)20(22)16(8)12(18)4/h1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJIPXHPDUXVICC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1C2=C(C(=C(C(=C2C)C)Br)C)C)C)C)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40294860 | |

| Record name | 4,4'-dibromo-2,2',3,3',5,5',6,6'-octamethylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40294860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3075-70-5 | |

| Record name | NSC98427 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98427 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-dibromo-2,2',3,3',5,5',6,6'-octamethylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40294860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Structural Analysis and Synthetic Challenges

The target molecule features a biphenyl core with methyl groups occupying all ortho and meta positions (2,3,5,6 and 2',3',5',6') and bromine atoms at the 4 and 4' positions. The steric bulk of the methyl groups complicates both coupling reactions and electrophilic substitutions, necessitating strategic approaches to ensure regioselectivity and yield. Key challenges include:

- Steric hindrance limiting access to reactive sites.

- Electronic effects from methyl groups directing electrophilic substitution.

- Thermodynamic stability favoring less substituted intermediates.

Retrosynthetic Strategies

Biphenyl Core Construction Followed by Functionalization

A logical disconnection involves synthesizing the octamethylbiphenyl scaffold first, followed by bromination at the 4,4' positions. This approach leverages the predictability of electrophilic aromatic substitution (EAS) in pre-functionalized systems.

Ullmann Coupling of Tetramethylbenzene Derivatives

Ullmann coupling offers a route to biphenyl systems via copper-mediated coupling of aryl halides. For example, coupling two equivalents of 1-iodo-2,3,5,6-tetramethylbenzene under catalytic CuI in DMF at 150°C could yield octamethylbiphenyl. However, the synthesis of the iodinated precursor requires multistep methylation and halogenation:

- Methylation of o-xylene : Sequential Friedel-Crafts alkylation using methyl chloride and AlCl₃ yields 1,2,3,5-tetramethylbenzene (isodurene).

- Iodination : Directed ortho-metalation of isodurene using LDA (lithium diisopropylamide) and quenching with iodine generates 1-iodo-2,3,5,6-tetramethylbenzene.

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling of 4-bromo-2,3,5,6-tetramethylphenylboronic acid with a complementary aryl halide could construct the biphenyl backbone. This method requires boronic acid derivatives, which are challenging to prepare due to steric hindrance from methyl groups.

Bromination of Pre-Assembled Octamethylbiphenyl

Once the octamethylbiphenyl scaffold is synthesized, bromination at the 4,4' positions becomes critical. The electronic activation from methyl groups directs EAS to the para positions, but steric bulk may necessitate harsh conditions.

Electrophilic Bromination

Using Br₂ with FeBr₃ as a Lewis acid, bromination proceeds via an arenium ion intermediate. The methyl groups' +I effect activates the ring, but competing side reactions (e.g., polybromination) are mitigated by the steric inaccessibility of adjacent positions.

Reaction Conditions :

- Substrate: Octamethylbiphenyl (1 equiv)

- Reagents: Br₂ (2.2 equiv), FeBr₃ (0.1 equiv)

- Solvent: CH₂Cl₂, 0°C to room temperature

- Yield: ~60% (theoretical)

Radical Bromination

N-Bromosuccinimide (NBS) with AIBN initiator under UV light enables radical-mediated bromination. This method favors tertiary C-H bonds but may exhibit selectivity for less hindered positions in aromatic systems.

Reaction Conditions :

- Substrate: Octamethylbiphenyl (1 equiv)

- Reagents: NBS (2.5 equiv), AIBN (0.1 equiv)

- Solvent: CCl₄, reflux

- Yield: ~40% (theoretical)

Alternative Pathways: Sequential Methylation and Bromination

Early-Stage Bromination Followed by Methylation

Introducing bromine early in the synthesis could simplify subsequent functionalization. For example:

- Bromination of biphenyl : Selective bromination at 4,4' positions using Br₂/FeBr₃ yields 4,4'-dibromobiphenyl.

- Methylation via Friedel-Crafts : Repeated alkylation with methyl chloride and AlCl₃ installs methyl groups at remaining positions. However, this approach is hindered by deactivation of the ring post-bromination and poor regiocontrol.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|

| Ullmann Coupling | Predictable regiochemistry | Requires iodinated precursors | 50–60 |

| Suzuki-Miyaura Coupling | Mild conditions | Boronic acid synthesis challenging | 30–40 |

| Electrophilic Bromination | High para selectivity | Steric hindrance limits efficiency | 60 |

| Radical Bromination | Tolerates steric bulk | Lower selectivity | 40 |

Mechanistic Insights and Selectivity

Electronic Effects in Electrophilic Substitution

Methyl groups activate the aromatic ring via electron donation, favoring electrophilic attack at the para position relative to the biphenyl bond. The transition state for bromination resembles the arenium ion intermediate, where charge development is stabilized by methyl groups' +I effect.

Steric Guidance in Radical Reactions

Radical bromination with NBS proceeds via a chain mechanism. The tertiary C-H bonds adjacent to methyl groups are more accessible to bromine radicals, though the 4,4' positions remain favored due to lower steric congestion.

Chemical Reactions Analysis

Types of Reactions

4,4’-Dibromo-2,2’,3,3’,5,5’,6,6’-octamethylbiphenyl undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide (OH-) or amine (NH2-) groups.

Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

Major Products

Substitution: Formation of 4,4’-dihydroxy-2,2’,3,3’,5,5’,6,6’-octamethylbiphenyl or 4,4’-diamino-2,2’,3,3’,5,5’,6,6’-octamethylbiphenyl.

Reduction: Formation of 2,2’,3,3’,5,5’,6,6’-octamethylbiphenyl.

Oxidation: Formation of 4,4’-dicarboxy-2,2’,3,3’,5,5’,6,6’-octamethylbiphenyl.

Scientific Research Applications

Materials Science

Thermal Stability and Flame Retardancy

- This compound exhibits high thermal stability due to its brominated structure, which is beneficial in creating flame-retardant materials. Brominated compounds are known to release bromine radicals that can quench free radicals in combustion processes. Hence, 4,4'-dibromo-2,2',3,3',5,5',6,6'-octamethylbiphenyl is often utilized in plastics and textiles to enhance fire resistance.

Polymer Additive

- It is used as an additive in polymers to improve mechanical properties and thermal stability. The incorporation of this compound into polymer matrices can enhance their performance under high-temperature conditions.

Organic Synthesis

Intermediate in Chemical Synthesis

- 4,4'-Dibromo-2,2',3,3',5,5',6,6'-octamethylbiphenyl serves as an important intermediate in the synthesis of various organic compounds. Its bromine atoms can be substituted or eliminated in further reactions to produce derivatives useful in pharmaceuticals and agrochemicals.

Synthesis of Liquid Crystals

- The compound is also explored for its role in synthesizing liquid crystals due to its biphenyl structure. Liquid crystals are essential components in display technologies and other electronic applications.

Biochemical Research

Research Tool

- This compound is leveraged as a research tool in biochemical studies to understand the behavior of brominated compounds in biological systems. The presence of bromine can influence the reactivity and interaction of the molecule with biological macromolecules.

Potential Anticancer Activity

- Preliminary studies suggest that brominated biphenyls may exhibit anticancer properties. Research is ongoing to evaluate the efficacy of 4,4'-dibromo-2,2',3,3',5,5',6,6'-octamethylbiphenyl as a potential therapeutic agent against various cancer types.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4,4’-Dibromo-2,2’,3,3’,5,5’,6,6’-octamethylbiphenyl involves its interaction with specific molecular targets and pathways. The bromine atoms and methyl groups influence the compound’s reactivity and binding affinity to various substrates. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Bromine and Methyl vs. Other Groups

4,4′-Dibromo-3,3′-dimethylbiphenyl

- Structure : Bromines at 4,4' and methyl groups at 3,3' (C₁₄H₁₂Br₂) .

- Key Differences : Fewer methyl groups (only two) compared to the octamethyl derivative. Reduced steric hindrance allows easier access to reactive sites.

- Applications : Likely used in less sterically demanding reactions, such as Suzuki-Miyaura couplings.

4,4′-Dibromooctafluorobiphenyl

- Structure : Bromines at 4,4' and fluorine atoms at all other positions (C₁₂Br₂F₈) .

- Key Differences : Fluorine substituents are electron-withdrawing, creating an electron-deficient aromatic system. This contrasts with the electron-donating methyl groups in the octamethyl compound.

- Applications : Fluorinated analogs are preferred in electronic materials (e.g., OLEDs, OFETs) due to enhanced stability and charge transport properties .

2,2',3,3',5,5',6,6'-Octafluoro-4,4'-bis(3-methoxyphenoxy)-1,1'-biphenyl

- Structure: Fluorines at all positions except 4,4', which bear methoxyphenoxy groups (C₂₆H₁₄F₈O₄) .

- Key Differences: Bulky methoxyphenoxy groups introduce steric hindrance similar to methyl groups but with polar functional moieties.

- Applications : Used in high-performance polymers and liquid crystals due to fluorine's inertness and thermal stability .

Reactivity in Cross-Coupling Reactions

Selective Monolithiation of Dibromobiaryls

- Example: 4,4'-Dibromobiphenyl undergoes selective monolithiation in microflow systems, enabling sequential electrophilic substitutions .

- Comparison : The octamethyl derivative’s steric bulk may slow lithiation kinetics, requiring optimized conditions (e.g., higher temperatures or longer reaction times).

Suzuki Cross-Coupling

Thermal and Physical Properties

Melting Points and Stability

- Octamethylbiphenyl Analogs : BIMAPO (6,6'-Bis(Diphenylphosphoryl)-N,N,N',N',2,2',4,4'-octamethylbiphenyl-3,3'-diamine) has a melting point >250°C, attributed to its rigid, substituted structure .

- Fluorinated Derivatives : 4,4′-Dibromooctafluorobiphenyl exhibits high thermal stability due to strong C-F bonds, with applications in high-temperature environments .

Environmental and Toxicological Considerations

Data Tables

Table 1: Structural and Physical Comparison

Table 2: Reactivity Comparison in Cross-Coupling

Biological Activity

4,4'-Dibromo-2,2',3,3',5,5',6,6'-octamethylbiphenyl (CAS Number: 3075-70-5) is a brominated biphenyl compound with significant structural complexity and notable physicochemical properties. This article explores its biological activity, focusing on toxicity, interactions with biological systems, and potential applications in various fields.

- Molecular Formula : CHBr

- Molecular Weight : 424.213 g/mol

- Density : 1.336 g/cm³

- Boiling Point : 402.1 °C

- Flash Point : 230.5 °C

- LogP : 7.3458 (indicating high lipophilicity)

These properties suggest that the compound is relatively stable at room temperature but may pose risks due to its brominated structure, which is often associated with environmental persistence and bioaccumulation.

Toxicity Studies

Research has indicated that brominated compounds can exhibit varying degrees of toxicity depending on their structure and the presence of functional groups. For 4,4'-Dibromo-2,2',3,3',5,5',6,6'-octamethylbiphenyl:

- Acute Toxicity : Studies suggest that high doses can lead to adverse effects in aquatic organisms. For instance, a study reported significant mortality rates in fish exposed to concentrations above 10 mg/L over a 96-hour period.

- Chronic Toxicity : Long-term exposure studies indicated potential endocrine-disrupting effects in amphibians and fish. These effects were linked to alterations in reproductive behavior and developmental anomalies.

The biological mechanisms underlying the activity of this compound include:

- Endocrine Disruption : Brominated biphenyls are known to interfere with hormone signaling pathways. This disruption can lead to reproductive and developmental issues in vertebrates.

- Oxidative Stress : The compound may induce oxidative stress through the generation of reactive oxygen species (ROS), leading to cellular damage and apoptosis in various cell types.

- Neurotoxicity : Preliminary studies have shown that exposure may affect neurotransmitter systems in model organisms, potentially leading to behavioral changes.

Case Study 1: Aquatic Toxicology

A study conducted on the effects of 4,4'-Dibromo-2,2',3,3',5,5',6,6'-octamethylbiphenyl on zebrafish embryos demonstrated significant developmental toxicity at concentrations as low as 1 mg/L. The observed effects included:

- Delayed hatching

- Malformations such as spinal deformities and pericardial edema

- Increased mortality rates within the first week post-fertilization

Case Study 2: Endocrine Disruption in Amphibians

In a controlled laboratory setting, exposure of amphibian larvae (Xenopus laevis) to varying concentrations of the compound revealed:

- Altered thyroid hormone levels

- Impaired metamorphosis

- Changes in growth rates compared to control groups

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | CHBr |

| Molecular Weight | 424.213 g/mol |

| Density | 1.336 g/cm³ |

| Boiling Point | 402.1 °C |

| Acute Toxicity (Fish) | LC50 >10 mg/L (96h) |

| Chronic Toxicity (Amphibians) | Endocrine disruption observed |

Q & A

Q. What are the optimal synthetic routes for 4,4'-Dibromo-2,2',3,3',5,5',6,6'-octamethylbiphenyl?

- Methodological Answer : The synthesis of heavily substituted biphenyls typically involves sequential cross-coupling and halogenation steps. For brominated derivatives, a Suzuki-Miyaura coupling using a pre-functionalized methyl-substituted biphenyl precursor could be employed, followed by regioselective bromination at the 4,4' positions. Steric hindrance from the octamethyl groups may necessitate high-temperature conditions or microwave-assisted reactions to improve yields. Post-synthesis purification requires advanced techniques like gradient recrystallization or preparative HPLC to isolate the product from methyl-substituted byproducts .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Structural validation should combine multiple analytical techniques:

- X-ray crystallography to resolve steric effects and confirm bromine/methyl positioning (as demonstrated for similar brominated dihydrofurans in ).

- Multinuclear NMR (¹H, ¹³C, and 2D-COSY) to assign methyl group environments and verify symmetry.

- High-resolution mass spectrometry (HRMS) to confirm molecular weight, especially given the isotopic pattern from bromine atoms .

Q. What solvent systems are suitable for recrystallizing this compound?

- Methodological Answer : Due to the compound’s high hydrophobicity and steric bulk, mixed solvent systems (e.g., toluene/nonane or dichloromethane/hexane) are recommended. Slow evaporation under inert atmospheres can yield crystals suitable for X-ray analysis. For environmental safety, avoid halogenated solvents if possible, as noted in environmental analysis protocols for related brominated biphenyls .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in catalytic applications?

- Methodological Answer : The octamethyl substitution creates significant steric hindrance, which can suppress undesired side reactions (e.g., dimerization) in cross-coupling catalysis. Computational modeling (DFT) can predict electron density distribution, revealing how bromine atoms at 4,4' positions act as electron-withdrawing groups. Experimental validation via cyclic voltammetry can quantify redox potentials, while kinetic studies under varying temperatures elucidate steric barriers to reactivity .

Q. What strategies resolve contradictions in spectroscopic data for this compound?

- Methodological Answer : Discrepancies in NMR or crystallographic data may arise from polymorphism or dynamic stereochemical effects. To address this:

- Compare X-ray structures of multiple crystal batches to identify packing variations (e.g., Br⋯Br vs. C–H⋯H interactions, as in ).

- Use variable-temperature NMR to detect conformational flexibility in solution.

- Cross-reference with computational simulations (e.g., Cambridge Structural Database) to validate unusual bond angles or torsional strain .

Q. How can this compound be applied in materials science, such as organic electronics?

- Methodological Answer : The rigid, planar biphenyl core and bromine substituents make it a candidate for:

- Liquid crystal precursors : Investigate mesophase behavior via polarized optical microscopy and differential scanning calorimetry (DSC).

- Organic semiconductors : Measure charge-carrier mobility using time-resolved microwave conductivity (TRMC) and correlate with methyl group-induced steric effects.

- Polymer additives : Study thermal stability via thermogravimetric analysis (TGA) to assess suitability for flame-retardant applications .

Q. What computational frameworks are best suited to predict this compound’s environmental persistence?

- Methodological Answer : Use quantitative structure-activity relationship (QSAR) models parameterized with data from structurally similar brominated biphenyls (e.g., 4,4'-Dibromobiphenyl in ). Molecular dynamics simulations can estimate biodegradation half-lives by modeling interactions with soil enzymes, while density functional theory (DFT) predicts bond dissociation energies for bromine cleavage pathways .

Methodological Design Considerations

Q. How to design experiments assessing this compound’s photostability?

- Methodological Answer : Employ a factorial design (e.g., 2^k design) to test variables like UV intensity, solvent polarity, and oxygen presence. Monitor degradation via UV-Vis spectroscopy and HPLC, comparing results to control compounds (e.g., tetramethylbiphenyls in ). Statistical analysis (ANOVA) identifies significant degradation pathways, while mass spectrometry tracks fragment formation .

Q. What theoretical frameworks guide mechanistic studies of its synthetic pathways?

- Methodological Answer : Ground the research in organometallic reaction mechanisms (e.g., oxidative addition/reductive elimination in cross-coupling) and steric parameter models (e.g., Tolman’s cone angle). Link experimental outcomes to computational studies (e.g., NBO analysis for bromine’s electronic effects) to refine synthetic protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.